molecular formula C10H14O2 B3045240 1-Ethyl-2,3-dimethoxybenzene CAS No. 103517-22-2

1-Ethyl-2,3-dimethoxybenzene

Cat. No.: B3045240
CAS No.: 103517-22-2
M. Wt: 166.22 g/mol
InChI Key: WUXCLEQMRQFLOO-UHFFFAOYSA-N
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Description

1-Ethyl-2,3-dimethoxybenzene is an aromatic compound characterized by an ethyl group and two methoxy (-OCH₃) substituents at the 1-, 2-, and 3-positions of the benzene ring, respectively. This compound is primarily utilized in synthetic organic chemistry, particularly in electrophilic aromatic substitution reactions. For example, bromination at 0 °C using bromine yields a major regioisomer (compound 5) via electrophilic substitution, with the bromine atom positioned ortho to the ethyl group . To avoid side products, silica gel-catalyzed bromination with N-bromosuccinimide (NBS) achieves 97% regioselectivity, highlighting its synthetic versatility .

Structural confirmation relies on advanced spectroscopic techniques, including ¹H NMR, HMQC, and HMBC experiments, which resolve aromatic proton splitting patterns and validate substitution patterns . The methoxy groups’ electron-donating nature significantly influences reactivity, directing electrophiles to specific positions on the aromatic ring.

Properties

CAS No.

103517-22-2

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1-ethyl-2,3-dimethoxybenzene

InChI

InChI=1S/C10H14O2/c1-4-8-6-5-7-9(11-2)10(8)12-3/h5-7H,4H2,1-3H3

InChI Key

WUXCLEQMRQFLOO-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)OC)OC

Canonical SMILES

CCC1=C(C(=CC=C1)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

1-Ethyl-2,3-dimethylbenzene

  • Molecular Formula : C₁₀H₁₄
  • Molecular Weight : 134.22 g/mol
  • CAS Number : 933-98-2
  • Substituents : Ethyl (1-position), methyl (2- and 3-positions).
  • Key Differences: Replacing methoxy groups with methyl eliminates oxygen atoms, reducing polarity and molecular weight. Methyl groups are weaker electron donors compared to methoxy, altering electrophilic substitution reactivity.
  • Applications : Identified as a volatile organic compound (VOC) in plant studies, contributing to aroma profiles .

1-Ethyl-4-methoxybenzene

  • Substituents : Ethyl (1-position), methoxy (4-position).
  • Reactivity : The para-methoxy group directs electrophiles to the ortho and para positions, contrasting with the meta-directing effects of 2,3-dimethoxy substitution.

1-(1-Chloroethyl)-2,3-dimethylbenzene

  • Substituents : Chloroethyl (1-position), methyl (2- and 3-positions).
  • Reactivity : The chloro group introduces electronegativity, enabling nucleophilic substitution reactions, unlike the inert ethyl or methoxy groups .

Reactivity in Electrophilic Substitution

  • 1-Ethyl-2,3-dimethoxybenzene : Methoxy groups activate the ring and direct bromination to the ortho position relative to the ethyl group (90% yield with bromine; 97% with NBS) .
  • 1-Ethyl-2,3-dimethylbenzene : Methyl groups weakly activate the ring, but without methoxy’s strong resonance effects, regioselectivity and reaction rates differ significantly.

Spectroscopic Differentiation

  • ¹H NMR :
    • This compound : Aromatic protons exhibit distinct doublets due to methoxy-induced deshielding and splitting .
    • 1-Ethyl-2,3-dimethylbenzene : Simpler splitting patterns due to methyl groups’ weaker electronic effects.

Data Tables

Table 1: Structural and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
This compound C₁₀H₁₄O₂ 166.22 Not provided Ethyl, 2,3-dimethoxy
1-Ethyl-2,3-dimethylbenzene C₁₀H₁₄ 134.22 933-98-2 Ethyl, 2,3-dimethyl
1-Ethoxy-2-fluorobenzene C₈H₉FO 140.16 451-80-9 Ethoxy, fluoro

Table 2: Reactivity Comparison

Reaction This compound 1-Ethyl-2,3-dimethylbenzene
Bromination Regioselectivity Ortho to ethyl (97% yield) Not reported
Directing Effects Meta-directing (methoxy) Ortho/para (methyl)

Research Findings and Implications

This compound’s regioselective bromination underpins its utility in synthesizing complex aromatic systems, such as benzyl-substituted naphthalenes . In contrast, methyl-substituted analogs like 1-Ethyl-2,3-dimethylbenzene are less reactive in such transformations but serve as biomarkers in environmental VOC analyses . Methoxy groups’ polarity also enhances solubility in polar solvents, facilitating chromatographic purification, whereas methyl analogs may require alternative methods.

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